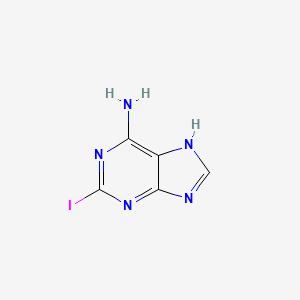2-iodo-7H-purin-6-amine
CAS No.: 28128-26-9
Cat. No.: VC3811276
Molecular Formula: C5H4IN5
Molecular Weight: 261.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28128-26-9 |
|---|---|
| Molecular Formula | C5H4IN5 |
| Molecular Weight | 261.02 g/mol |
| IUPAC Name | 2-iodo-7H-purin-6-amine |
| Standard InChI | InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) |
| Standard InChI Key | HNVWCTKMOZAOJT-UHFFFAOYSA-N |
| SMILES | C1=NC2=NC(=NC(=C2N1)N)I |
| Canonical SMILES | C1=NC2=NC(=NC(=C2N1)N)I |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 2-iodo-7H-purin-6-amine consists of a purine scaffold (a fused pyrimidine-imidazole ring system) with modifications at positions 2 and 6. Key features include:
-
Iodine at C2: Introduces steric bulk and polarizability, enhancing susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Amino Group at C6: Provides hydrogen-bonding capability and nucleophilic reactivity, critical for interactions with biological targets .
The molecular formula is C₅H₄IN₅, with a calculated molecular weight of 261.03 g/mol. Density estimates derived from analogous iodopurines suggest ~2.3–2.4 g/cm³ , while the iodine atom’s electronegativity (2.66) influences electron distribution across the aromatic system, as evidenced by computational studies on related 7-azaindoles .
Tautomerism and pKa
Purines exhibit tautomerism due to proton shifts between nitrogen atoms. For 2-iodo-7H-purin-6-amine:
-
The 7H tautomer dominates in non-polar solvents, stabilizing the N7-H configuration .
-
pKa values are extrapolated from similar purines:
Synthetic Methodologies
Halogenation Strategies
Iodination at C2 is typically achieved via electrophilic aromatic substitution or transition-metal-catalyzed reactions:
-
Direct Iodination: Treatment of 7H-purine with N-iodosuccinimide (NIS) in acetic acid yields 2-iodo-7H-purine .
-
Directed Ortho-Metalation: Lithiation at C2 using LDA (lithium diisopropylamide) followed by quenching with iodine provides regioselective iodination .
C6-Amination Techniques
Introducing the amine group at C6 involves Buchwald-Hartwig amination or nucleophilic aromatic substitution:
-
Palladium-Catalyzed Amination: 2-Iodo-7H-purine reacts with ammonia or primary amines in the presence of RuPhos-Pd-G2 catalyst, yielding 6-amino derivatives .
-
Thermal SNAr: Heating 6-chloro-2-iodo-7H-purine with ammonium hydroxide in n-butanol achieves amination, though competing reduction at C2 may occur .
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| RuPhos-Pd-G2 | t-BuOH | 100 | 68 |
| XPhos-Pd-G2 | n-BuOH | 80 | 42 |
| Pd(OAc)₂/RuPhos | THF | 90 | 55 |
Physicochemical Properties
Spectroscopic Data
Applications in Medicinal Chemistry
Kinase Inhibition
2-Iodo-7H-purin-6-amine serves as a precursor for CSF1R (colony-stimulating factor 1 receptor) inhibitors. Structural analogs demonstrate:
-
Selectivity over related kinases (e.g., JAK3, EGFR) due to hydrogen bonding with the kinase hinge region .
Antiviral ProTides
Phosphoramidate prodrugs of 2-iodo-7H-purin-6-amine enhance metabolic stability and cellular uptake:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume